N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide
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Overview
Description
N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}FURAN-2-CARBOXAMIDE is a chemical compound that belongs to the class of amides It features a furan ring attached to a carboxamide group, which is further connected to a phenyl ring substituted with a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}FURAN-2-CARBOXAMIDE typically involves the following steps:
Formation of the Furan-2-Carboxylic Acid: This can be achieved through the oxidation of furfural using oxidizing agents such as potassium permanganate or chromium trioxide.
Amidation Reaction: The furan-2-carboxylic acid is then reacted with 4-[(pyridin-4-yl)methyl]aniline in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a useful tool in studying the mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}FURAN-2-CARBOXAMIDE is unique due to its specific structural features, such as the presence of both a furan ring and a pyridinyl group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H14N2O2 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c20-17(16-2-1-11-21-16)19-15-5-3-13(4-6-15)12-14-7-9-18-10-8-14/h1-11H,12H2,(H,19,20) |
InChI Key |
KZSMQYCOVOZCSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Origin of Product |
United States |
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